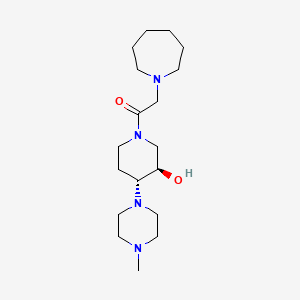![molecular formula C18H17N3O B5973294 N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide, also known as CPPene, is a synthetic compound that exhibits promising pharmacological properties. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can regulate NAD+ levels and modulate various cellular processes, such as DNA repair, gene expression, and cell death.
Mecanismo De Acción
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the inhibition of NAMPT, which leads to the depletion of NAD+ levels and subsequent activation of various cellular pathways. NAD+ is a coenzyme that plays a critical role in energy metabolism, DNA repair, and cellular signaling. By inhibiting NAMPT, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can disrupt NAD+ biosynthesis and induce cellular stress, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been shown to induce cytotoxicity in various cancer cell lines, both in vitro and in vivo. It has also been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Additionally, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been shown to improve metabolic parameters, such as glucose tolerance and insulin sensitivity, making it a potential treatment for metabolic disorders, such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research purposes. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide research, including the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Additionally, the identification of novel targets and pathways affected by N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can lead to the development of new therapeutic applications. Finally, the combination of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide with other drugs or therapies can enhance its therapeutic potential and improve patient outcomes.
Conclusion:
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide is a promising compound with potential therapeutic applications in various diseases. Its inhibition of NAMPT and modulation of cellular pathways make it a viable candidate for cancer therapy, inflammation, and metabolic disorders. Future research will continue to explore the potential of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide and its derivatives in the development of new therapies and treatment strategies.
Métodos De Síntesis
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the reaction between 4-cyanocyclopentanone and 4-bromo-1-iodobenzene, followed by the reaction with nicotinic acid and subsequent conversion to the amide form. The final product is obtained through purification and crystallization processes. The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Propiedades
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-18(9-1-2-10-18)15-5-7-16(8-6-15)21-17(22)14-4-3-11-20-12-14/h3-8,11-12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOBYCSAGPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)

![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)